4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine
Description
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is a substituted pyrimidine derivative characterized by:
- A chlorine atom at position 4 of the pyrimidine ring.
- A cyclohexyl group at position 4.
- An N-methylamine substituent at position 2.
This compound is structurally analogous to other halogenated pyrimidines, which are widely studied for their biological activity, particularly in medicinal chemistry and agrochemical applications.
Properties
Molecular Formula |
C11H16ClN3 |
|---|---|
Molecular Weight |
225.72 g/mol |
IUPAC Name |
4-chloro-6-cyclohexyl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C11H16ClN3/c1-13-11-14-9(7-10(12)15-11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,14,15) |
InChI Key |
POIPVLDZTTXQIE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=CC(=N1)Cl)C2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-6-cyclohexylpyrimidine with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and heating.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents at positions 2, 4, and 6 significantly influence molecular weight, solubility, and lipophilicity. Key analogs include:
Key Observations :
- The cyclohexyl group in the target compound increases molecular weight by ~122 g/mol compared to the methyl analog, likely enhancing lipophilicity and membrane permeability but reducing aqueous solubility .
- Substitution with isopropyl (73576-33-7) instead of cyclohexyl provides intermediate steric bulk, balancing solubility and bioavailability .
Challenges :
Crystallographic and Stability Data
- Crystal Packing : The methyl analog (5600-21-5) forms hydrogen-bonded networks via NH₂ and Cl groups, stabilizing the lattice .
Biological Activity
4-Chloro-6-cyclohexyl-N-methylpyrimidin-2-amine is a pyrimidine derivative with significant potential in medicinal chemistry. Its unique structure, featuring a chloro group at position 4, a cyclohexyl group at position 6, and an N-methyl substituent at position 2, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H16ClN3
- Molecular Weight : 225.72 g/mol
- SMILES Notation : CNC1=NC(=CC(=N1)Cl)C2CCCCC2
The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor activity through specific interactions with binding domains. The compound has been investigated for its potential anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. A review indicated that similar compounds exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:
These results suggest that derivatives with similar structures may effectively inhibit COX-2 activity, leading to reduced inflammation.
Anticancer Activity
This compound has also been explored for its anticancer properties. A series of α-aminophosphonates incorporating this compound showed promising results against various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer). The following table summarizes the findings:
| Cell Line | Compound | Inhibition (%) | Reference |
|---|---|---|---|
| DU145 | α-Aminophosphonate with pyrimidine moiety | Significant growth inhibition | |
| A549 | α-Aminophosphonate with pyrimidine moiety | Significant growth inhibition |
These studies indicate that the incorporation of the pyrimidine moiety enhances the anticancer activity of the compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. The presence of electron-donating groups and specific substituents has been linked to improved potency against biological targets. For instance, compounds with additional methyl or halogen groups have demonstrated enhanced binding affinity and selectivity towards COX enzymes and cancer cell lines.
Case Studies
- Inhibition of COX Enzymes : A screening assay tested several pyrimidine derivatives against COX-1 and COX-2 enzymes, revealing that certain analogs significantly suppressed PGE2 production, indicating their potential as anti-inflammatory agents.
- Antitumor Mechanisms : Research on a related compound demonstrated that it induced apoptosis in HepG2 cells by arresting the cell cycle at the S phase and activating caspase pathways, suggesting a similar mechanism may be applicable to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
